6-Isopropyl-1,2-thiazinane 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

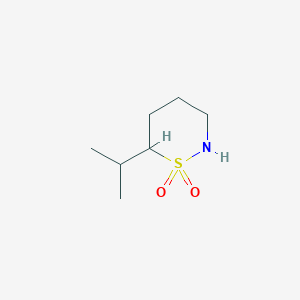

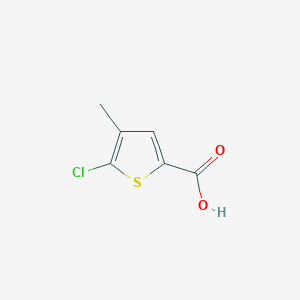

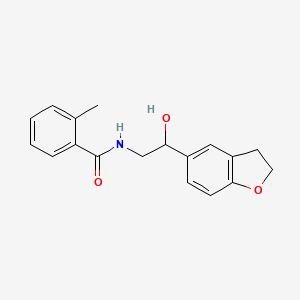

6-Isopropyl-1,2-thiazinane 1,1-dioxide is a fascinating chemical compound used in diverse scientific investigations. It’s a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .

Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, one method involves treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent .Molecular Structure Analysis

The molecular formula of this compound is C7H15NO2S . The InChI code is 1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis

Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment . They are biologically active and play an important role in the treatment of various diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Thiazinane 1,1-dioxide, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 239.2±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 47.6±3.0 kJ/mol, flash point of 98.5±22.6 °C, index of refraction of 1.480, molar refractivity of 31.0±0.4 cm3, and a polar surface area of 55 Å2 .Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

- Thiazinanes and their derivatives are vital heterocyclic compounds with significant potential in disease treatment. For instance, specific derivatives have shown anti-HIV activity, analgesic activity, antibiotic properties, and anticoagulant effects. The review by Hassan et al. (2020) focuses on the synthetic approaches to thiazinane derivatives and their chemical reactivity, highlighting the broad applicability of these compounds in developing therapeutic agents Hassan, Bräse, Aly, & Tawfeek, 2020.

Rotational Isomerism

- Goya, Martínez, and Jimeno (1990) synthesized glucopyranosides of methyl-1,2,6-thiadiazin-3(2H)-one 1,1-dioxides and studied their rotational isomerism. This work contributes to our understanding of the structural behavior of these compounds in solution, which is crucial for designing drugs with desired properties Goya, Martínez, & Jimeno, 1990.

Asymmetric Synthesis

- Wu and Xu (2019) developed a rhodium/sulfur-olefin complex catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines. This method allows for the production of highly optically active sulfamides, showcasing the utility of these compounds in synthesizing chiral molecules, which are often required in pharmaceutical applications Wu & Xu, 2019.

Novel Derivatives and CNS Properties

- Malinka et al. (2002) prepared novel derivatives of pyridothiazine-1,1-dioxide with significant analgesic action and moderate antioxidant properties. This research underlines the potential of thiazinane derivatives in developing new central nervous system (CNS) active drugs and antioxidants Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002.

Anti-inflammatory Applications

- Kacem et al. (2002) synthesized new anti-inflammatory agents based on the 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide structure. These compounds exhibited potent anti-inflammatory activity with reduced ulcerogenic effects in rats, demonstrating their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) Kacem, Kraiem, Kerkeni, Bouraoui, & Ben Hassine, 2002.

Wirkmechanismus

Zukünftige Richtungen

Thiazinanes and their derivatives are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their unique properties make them an invaluable tool for studying various processes, from organic synthesis to disease treatment.

Eigenschaften

IUPAC Name |

6-propan-2-ylthiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKLAXMGBOJVFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCNS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)

![N-Methyl-N-[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2636344.png)

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)

![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)

![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)